molecular formula C8H11F3N2O B2755753 4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1864052-96-9

4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2755753
CAS No.: 1864052-96-9
M. Wt: 208.184
InChI Key: PIZBBZLPNLGBIM-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a hydroxypropyl group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene. This reaction typically requires the presence of a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 4-(3-oxopropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Scientific Research Applications

4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazole
  • 4-(3-Hydroxypropyl)-1-methyl-1H-pyrazole
  • 4-(3-Hydroxypropyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole

Uniqueness

4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both a trifluoromethyl group and a hydroxypropyl group on the pyrazole ring.

Properties

IUPAC Name

3-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-13-5-6(3-2-4-14)7(12-13)8(9,10)11/h5,14H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZBBZLPNLGBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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